molecular formula C6H11BrClN3 B2622728 3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride CAS No. 2171313-97-4

3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2622728
CAS No.: 2171313-97-4
M. Wt: 240.53
InChI Key: VGEPZHDZTXDLJK-UHFFFAOYSA-N
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Description

3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride typically involves the bromination of 1-isopropyl-1H-pyrazol-4-amine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-1-propan-2-ylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3.ClH/c1-4(2)10-3-5(8)6(7)9-10;/h3-4H,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEPZHDZTXDLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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